molecular formula C6H15NO9S B1671601 D-Glucosamine sulfate CAS No. 29031-19-4

D-Glucosamine sulfate

Cat. No. B1671601
CAS RN: 29031-19-4
M. Wt: 277.25 g/mol
InChI Key: FGNPLIQZJCYWLE-BTVCFUMJSA-N
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Description

D-Glucosamine sulfate is a natural sugar found in and around the fluid and tissues that cushion your joints . It is also found in the hard covering of shellfish . Glucosamine sulfate supplements are often made using shellfish, but the substance can also be made in a laboratory . It is part of the structure of two polysaccharides, chitosan and chitin .


Synthesis Analysis

Glucosamine is produced commercially by the hydrolysis of shellfish exoskeletons or, less commonly, by fermentation of a grain such as corn or wheat . A study has reported the use of NMR spectroscopic method for the determination of chondroitin sulfate and glucosamine in dietary supplements .


Molecular Structure Analysis

The molecular formula of D-Glucosamine sulfate is C6H13NO5 . It is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids .


Chemical Reactions Analysis

The NMR spectroscopic method was established, compared, and validated for the determination of chondroitin sulfate and glucosamine in dietary supplements . The NMR method was extended to the analysis of methylsulfonylmethane, adulterant maltodextrin, acetate, and inorganic ions .


Physical And Chemical Properties Analysis

D-Glucosamine sulfate is a solid substance . Its molar mass is 179.172 g·mol −1 . It has a density of 1.563 g/mL . The melting point is 150 °C (302 °F; 423 K) .

Future Directions

D-Glucosamine contributes to cell membrane stability and has potential applications in regenerative medicine . It exhibits anti-inflammatory effects, improves cellular redox status, reduces OA-mediated oxidative damages, scavenges free radicals, upregulates antioxidant proteins and enzyme levels, inhibits the production of reactive oxygen species, and induces autophagy to delay OA pathogenesis . Further studies are warranted to determine the synergistic effect of glucosamine with other anti-inflammatory and/or antioxidative agents on joint health in humans .

properties

IUPAC Name

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.H2O4S/c7-3(1-8)5(11)6(12)4(10)2-9;1-5(2,3)4/h1,3-6,9-12H,2,7H2;(H2,1,2,3,4)/t3-,4+,5+,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNPLIQZJCYWLE-BTVCFUMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14999-43-0
Record name D-Glucose, 2-amino-2-deoxy-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14999-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30944241
Record name Sulfuric acid--2-amino-2-deoxyhexose (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Glucosamine sulfate

CAS RN

29031-19-4, 216447-61-9
Record name Glucosamine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29031-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucosamine sulfate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--2-amino-2-deoxyhexose (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-glucosamine sulphate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
CB James, TL Uhl - Journal of athletic training, 2001 - ncbi.nlm.nih.gov
Objective: To refresh the athletic trainer's knowledge of articular cartilage biomechanics, physiology, and structure and explore the role of glucosamine sulfate in treating articular …
Number of citations: 121 www.ncbi.nlm.nih.gov
J Gruenwald, E Petzold, R Busch, HP Petzold… - Advances in …, 2009 - Springer
… Therefore, D-glucosamine sulfate was recognized by the German Federal Health Authority (Bundesgesundheitsamt) in 1992 for the treatment of OA. …
Number of citations: 119 link.springer.com
RM Rozendaal, BW Koes, GJVM Van Osch… - Annals of Internal …, 2008 - acpjournals.org
… It contained 2000 mg of D-glucosamine sulfate 2-potassium chloride, which results in a net content of 1500 mg of glucosamine sulfate per 2 pills. The placebo pills were identical in …
Number of citations: 230 www.acpjournals.org
M Kanwischer, SY Kim, S Bian, KA Kwon… - Drug development …, 2005 - Taylor & Francis
… D-glucosamine sulfate was provided by Handok Pharmaceutical Company (Seoul, Korea). Phenylisothiocyanate (99%) (PITC) was purchased from Aldrich Chem. Co. …
Number of citations: 22 www.tandfonline.com
AS Russell, A Aghazadeh-Habashi… - The Journal of …, 2002 - jrheum.org
… Preparation 9 contained Dglucosamine sulfate, preparation 5 indicated that glucosamine sulfate was obtained from KCl complex. All were noted to be sodium-free. Thus, it …
Number of citations: 150 www.jrheum.org
DT Felson - Nature Clinical Practice Rheumatology, 2008 - nature.com
Clinical trials of glucosamine for the treatment of patients with osteoarthritis have produced conflicting results that seem to correlate with the form of glucosamine used. Trials of …
Number of citations: 10 www.nature.com
B Laferrère, P García-Lorda, CD Russell… - …, 2004 - search.proquest.com
… Six subjects received 3000 mg and five received 6000 mg of oral D-glucosamine sulfate in the morning. On a separate occasion, subjects received the same doses of glucosamine with …
Number of citations: 9 search.proquest.com
G Weimann, N Lubenow, K Selleng… - European journal of …, 2001 - Wiley Online Library
… The lack of crossreactivity with HIT antibodies is very likely due to the low molecular weight of D-glucosamine sulfate (456.42 Da). We have shown earlier that formation of the PF4/…
Number of citations: 17 onlinelibrary.wiley.com
M Gimeno, N Ventosa, Y Boumghar, J Fournier… - The Journal of …, 2006 - Elsevier
In the pharmaceutical area, fine particles with a narrow particle size distribution are required to obtain a high surface area. In addition, particle size is one of the critical factors for the …
Number of citations: 21 www.sciencedirect.com
EM Shahine, AS Elhadidi - Alexandria Journal of Medicine, 2014 - Elsevier
… The aim of the present study was to identify the suppressive effect of α-d glucosamine sulfate … Study design: Ibuprofen-controlled, α-d glucosamine sulfate study to evaluate its efficacy as …
Number of citations: 6 www.sciencedirect.com

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